N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Overview of Pyrazolo[3,4-d]Pyrimidine Derivatives in Medicinal Chemistry
Pyrazolo[3,4-d]pyrimidine derivatives represent a privileged scaffold in modern drug discovery due to their structural resemblance to the adenine moiety of adenosine triphosphate (ATP). This isosteric relationship enables these compounds to competitively inhibit kinase enzymes by binding to the ATP pocket, a mechanism central to regulating cellular proliferation and survival pathways. The scaffold’s versatility has led to its incorporation into numerous anticancer agents, particularly those targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). For example, pyrazolo[3,4-d]pyrimidines have demonstrated efficacy in blocking tyrosine kinase activity, thereby disrupting signal transduction cascades critical for tumor angiogenesis and metastasis. Recent advances in synthetic methodologies and computational modeling have further expanded the structural diversity and therapeutic applicability of this scaffold.
Historical Context and Discovery of N-(4-Methoxyphenyl)-1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine
The synthesis of this compound (PubChem CID: 711511) was first reported in 2005, with its structural characterization detailed in subsequent studies. This compound emerged during a period of intensified exploration into pyrazolo[3,4-d]pyrimidine analogs as kinase inhibitors, driven by the need for selective agents with improved pharmacokinetic profiles. The introduction of the 4-methoxyphenyl group at the 4-amino position and a methyl group at N1 reflects strategic modifications to enhance target affinity and metabolic stability. Early synthetic routes involved alkylation reactions under phase-transfer catalysis, as exemplified by the use of methyl iodide and DMF to functionalize the pyrazolo[3,4-d]pyrimidine core.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₅O |
| Molecular Weight | 255.28 g/mol |
| IUPAC Name | N-(4-Methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
| SMILES | CN1C2=NC=NC(=C2C=N1)NC3=CC=C(C=C3)OC |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Relevance of the Pyrazolo[3,4-d]Pyrimidine Scaffold in Drug Design
The pyrazolo[3,4-d]pyrimidine scaffold’s planar structure and capacity for hydrogen bonding make it ideal for interacting with kinase active sites. Density functional theory (DFT) studies have revealed that substituents at the 1- and 4-positions significantly influence electronic properties, such as HOMO-LUMO energy gaps, which correlate with inhibitory activity. For instance, the methoxy group in this compound enhances electron-donating effects, potentially improving binding to hydrophobic kinase pockets. Molecular docking analyses of analogous compounds suggest that the methyl group at N1 stabilizes interactions with conserved residues in the hinge region of EGFR. These insights underscore the scaffold’s adaptability in optimizing pharmacokinetic and pharmacodynamic profiles.
Scope and Objectives of the Review
This review systematically examines the synthetic pathways, structural characterization, and therapeutic potential of this compound. Emphasis is placed on its role as a kinase inhibitor, with comparative analyses of its antiproliferative activity against colorectal, hepatic, and breast cancer cell lines. Computational studies elucidating its binding interactions with DNA topoisomerase and EGFR are also evaluated. By synthesizing data from spectroscopic, crystallographic, and biological assays, this review aims to establish structure-activity relationships (SARs) that could guide the development of next-generation pyrazolo[3,4-d]pyrimidine therapeutics.
Table 2: Key Synthetic Routes for Pyrazolo[3,4-d]Pyrimidine Derivatives
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | Methyl iodide, DMF, RT | 65–78 | |
| Nucleophilic Substitution | Propargyl bromide, K₂CO₃ | 72 | |
| Buchwald-Hartwig Coupling | Pd catalysts, aryl halides | 50–85 |
The structural elucidation of this compound has relied heavily on NMR spectroscopy and X-ray crystallography. Single-crystal analyses confirm a coplanar arrangement between the pyrazolo[3,4-d]pyrimidine core and the 4-methoxyphenyl group, facilitating π-π stacking interactions with aromatic residues in target proteins. Hirshfeld surface analyses further quantify intermolecular contacts, revealing that hydrogen bonding and van der Waals forces dominate crystal packing. Such detailed structural insights are critical for rational drug design, enabling precise modifications to enhance solubility and target selectivity.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-18-13-11(7-16-18)12(14-8-15-13)17-9-3-5-10(19-2)6-4-9/h3-8H,1-2H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWVCHASEALLHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with formamide to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine scaffold, which includes N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has been identified as a crucial pharmacophore in various anticancer agents. Research indicates that compounds within this class exhibit potent activity against multiple cancer types by targeting key signaling pathways involved in tumor growth and survival.
Case Studies
Several studies have demonstrated the efficacy of this compound:
- Study on MCF-7 Cells : In a study involving MCF-7 cells, the compound effectively inhibited tumor growth and induced apoptosis through the activation of pro-apoptotic pathways and suppression of anti-apoptotic factors .
- In Vivo Models : Animal studies have shown that administration of pyrazolo[3,4-d]pyrimidine derivatives resulted in significant tumor size reduction and increased survival rates compared to control groups. These findings suggest strong potential for clinical applications in oncology .
Other Pharmacological Applications
Beyond its anticancer properties, this compound exhibits a range of pharmacological activities:
Antiviral Properties
Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine structure can inhibit viral replication through interference with viral enzymes or host cellular pathways essential for viral life cycles. This property positions them as candidates for developing antiviral therapies .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory activity, which may be beneficial in treating conditions characterized by chronic inflammation. Studies have shown that it can reduce inflammatory markers in various cellular models .
Synthesis Approaches
The synthesis of this compound typically involves several key steps:
- Formation of Pyrazole Derivatives : Starting materials such as o-aminoamide pyrazoles are reacted with diethyl oxalate to form intermediates suitable for further transformations.
- Condensation Reactions : The synthesized intermediates undergo condensation with appropriate aromatic aldehydes or ketones to yield the final product.
Data Summary Table
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, which contributes to its anticancer properties .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity :
- N4 Position : The 4-methoxyphenyl group (target compound) may enhance solubility compared to lipophilic groups like 4-fluorobenzyl (Compound V) or 4-chlorophenyl (Vf). However, fluorinated or chlorinated analogs often show improved target binding due to halogen interactions .
- C3 Position : Ethyl or methyl groups (e.g., Compound V, Vf) influence steric bulk and electronic properties, affecting enzyme affinity .
- N1 Position : Methyl or aryl groups (e.g., 4-chlorophenyl in Vf) modulate metabolic stability and cellular permeability .
Biological Activity: Anticancer activity is prominent in analogs like Vf, which showed efficacy in tumor cell lines . Compound V demonstrated potent phosphodiesterase inhibition, highlighting the scaffold’s versatility in targeting parasitic enzymes . BTK inhibitors like ZYBT1 underscore the role of pyrazolo[3,4-d]pyrimidines in immunomodulation .
Biological Activity
N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine scaffold, which is recognized for its role in various medicinal chemistry applications. Its chemical formula is with a molecular weight of approximately 178.19 g/mol. The presence of the methoxyphenyl group is significant as it may influence the compound's interaction with biological targets.
1. Inhibition of EGFR
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including this compound, act as inhibitors of the epidermal growth factor receptor (EGFR). This receptor is pivotal in cell proliferation and survival pathways, making it a target for cancer therapy.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, which is crucial for promoting cell death pathways .
- Cell Cycle Arrest : It can arrest the cell cycle at the S and G2/M phases, further inhibiting cancer cell proliferation .
2. Antitumor Efficacy
In xenograft models, similar compounds have demonstrated significant antitumor efficacy. For instance, a related pyrazolo[3,4-d]pyrimidine was found to reduce tumor growth in models of multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC) without causing substantial liver toxicity . This suggests that this compound may share similar beneficial properties.
Case Studies and Experimental Data
A series of studies have focused on the biological activity of aminopyrazole derivatives:
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | EGFR | < 100 | Inhibitory |
| Related pyrazolo compounds | Cancer cell lines (HeLa, HepG2) | 54.25% (HeLa) | Antiproliferative |
| Other derivatives | MM and PDAC models | Significant reduction in tumor size | Antitumor |
These findings highlight the compound's potential as an effective agent against various cancers.
Structural Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrazolo scaffold can enhance biological activity. The introduction of different substituents at specific positions can lead to improved potency against cancer targets. For example:
Q & A
Q. Advanced Structure-Activity Relationship (SAR)
- Hydrophobic Side Chains : Adding isopropyl or cyclopentyl groups at the 1-position enhances RET kinase selectivity (e.g., compound 7a, IC₅₀ = 100 nM) .
- Docking Studies : Molecular modeling identifies key interactions (e.g., hydrophobic pockets in RET kinase) to guide substituent design .
- Kinome Screening : Testing against panels of >50 kinases ensures selectivity (e.g., minimal off-target activity against Src or EGFR) .
What strategies resolve contradictions in biological activity data across assays?
Q. Advanced Data Analysis
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HEK293) or incubation times may alter IC₅₀ values. Normalize data using internal controls like rolipram for PDE4 inhibitors .
- Structural Confounders : Minor substituent changes (e.g., 4-fluorobenzyl vs. 4-methoxyphenyl) significantly impact potency. Re-synthesize compounds and validate purity via HPLC .
How are pyrazolo[3,4-d]pyrimidine derivatives evaluated for antiparasitic activity?
Q. Advanced Pharmacological Screening
- In Vitro Assays : Test against Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4) using ATP-competitive inhibition assays .
- SAR Insights : Ethoxynaphthyl substituents at position 3 improve potency (e.g., 17g, IC₅₀ = 5 nM) .
- In Vivo Models : Use immunocompromised mice infected with Cryptosporidium parvum to assess oral efficacy and therapeutic index .
What computational tools predict binding modes of pyrazolo[3,4-d]pyrimidine inhibitors?
Q. Advanced Molecular Modeling
- Docking Software : AutoDock Vina or Schrödinger Suite models interactions with targets like RET kinase .
- MD Simulations : GROMACS assesses stability of inhibitor-protein complexes over 100 ns trajectories.
- Free Energy Calculations : MM-GBSA estimates binding affinities to prioritize synthetic targets .
How do substituent variations impact solubility and bioavailability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
